6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydrazinyl-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-9-4(10)2-3(8-6)7-5(9)11/h2,8H,6H2,1H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTQFNMCDOXSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901226214 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-78-2 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of various bioactive molecules.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its structural, physical, and spectral properties. The methodologies for determining these properties are also discussed, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active compounds, including antiviral and anticancer agents. The introduction of a hydrazino group at the 6-position of the 3-methyluracil core imparts unique chemical reactivity, making this compound a versatile building block for the synthesis of more complex heterocyclic systems. Its role as a drug intermediate underscores the necessity of a detailed physicochemical profile to guide synthetic strategies, purification processes, and formulation development.[1] This guide aims to consolidate the available data and provide a foundational understanding of this important molecule.

Chemical Identity and Structure

The fundamental identity of a compound is established by its chemical name, formula, and structure. These identifiers are crucial for unambiguous communication and information retrieval in a research and development setting.

IUPAC Name: 6-hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione

Chemical Structure:

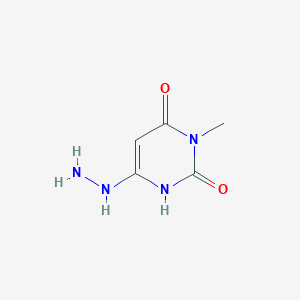

Figure 1. Chemical structure of this compound.

Molecular Formula: C₅H₈N₄O₂[3]

Molecular Weight: 156.14 g/mol [3]

CAS Number: 1142201-78-2[3]

Physicochemical Properties

The physical and chemical properties of a drug intermediate are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence its reactivity, solubility, and ultimately, its suitability for a given synthetic route or formulation strategy.

Physical State and Appearance

This compound is a white to off-white solid at room temperature.[3] The solid nature of this compound is typical for molecules of its size and polarity, with intermolecular hydrogen bonding playing a significant role in its crystal lattice energy.

Purity

The purity of a synthetic intermediate is of utmost importance to ensure the desired outcome of subsequent reactions and to minimize the formation of impurities in the final active pharmaceutical ingredient (API). A representative Certificate of Analysis indicates a purity of 98.59% as determined by Liquid Chromatography-Mass Spectrometry (LCMS).[3]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound. It is recommended to store this compound at -20°C under a nitrogen atmosphere.[3] When in solution, for short-term storage (1 month), -20°C is suitable, while for long-term storage (6 months), -80°C is recommended, also under nitrogen.[3] The hydrazino group can be susceptible to oxidation, hence the recommendation for storage under an inert atmosphere.

Data Summary Table:

| Property | Value | Source |

| IUPAC Name | 6-hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | - |

| Molecular Formula | C₅H₈N₄O₂ | [3] |

| Molecular Weight | 156.14 g/mol | [3] |

| CAS Number | 1142201-78-2 | [3] |

| Appearance | White to off-white solid | [3] |

| Purity (LCMS) | 98.59% | [3] |

| Storage Conditions | -20°C, stored under nitrogen | [3] |

Synthesis and Characterization

Proposed Synthetic Pathway

A common method for the synthesis of 6-hydrazinouracil derivatives involves the nucleophilic substitution of a suitable leaving group at the 6-position of the uracil ring with hydrazine. The logical precursor for this synthesis would be 6-chloro-3-methyluracil.

Figure 2. Proposed synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 6-chloro-3-methyluracil in a suitable solvent (e.g., ethanol or isopropanol), an excess of hydrazine hydrate is added.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or LCMS. The progress of the reaction is indicated by the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system.

Causality behind Experimental Choices:

-

Solvent: Ethanol or isopropanol are often chosen for their ability to dissolve the reactants and for their relatively high boiling points, which allow the reaction to be conducted at an elevated temperature to increase the reaction rate.

-

Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate serves a dual purpose: it acts as both the nucleophile and a base to neutralize the hydrochloric acid formed as a byproduct of the reaction, driving the equilibrium towards product formation.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available, a Certificate of Analysis confirms that the ¹H NMR and LCMS data are consistent with the proposed structure.[3] The following sections outline the expected spectral features and the general experimental protocols for acquiring such data.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the C5-proton of the pyrimidine ring, and the protons of the hydrazino and amine groups. The chemical shifts and coupling patterns of these signals would provide definitive evidence for the compound's structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons, the olefinic carbons of the pyrimidine ring, and the N-methyl carbon, further confirming the carbon skeleton of the molecule.

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The acquired data is processed using appropriate software to obtain the final spectrum, which is then analyzed for chemical shifts, integration, and coupling constants.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

LCMS: As indicated by the Certificate of Analysis, LCMS is a key analytical technique for this compound.[3] It would show a molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ), confirming its elemental composition.

General Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

-

Ionization: The sample molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the hydrazino and amine groups, the C=O stretches of the dione functionality, and the C=C and C-N stretches of the pyrimidine ring.

General Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a suitable substrate.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption frequencies of the functional groups present.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. This technical guide has summarized the currently available physicochemical information for this compound. While foundational data on its identity and purity are established, a comprehensive experimental characterization, including detailed spectroscopic data and a validated synthetic protocol, remains to be published in the peer-reviewed literature. Further research in these areas will undoubtedly facilitate the broader application of this versatile molecule in the development of novel therapeutics.

References

Sources

An In-Depth Technical Guide to 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, a key heterocyclic building block, holds significant importance in medicinal chemistry and drug development. Its unique structural features, particularly the reactive hydrazinyl group attached to the pyrimidine core, make it a versatile intermediate for the synthesis of a wide array of fused heterocyclic systems. This guide provides a comprehensive overview of its structure, IUPAC nomenclature, synthesis, and its pivotal role as a precursor to potent biological agents, particularly in the realms of oncology and virology.

Part 1: Molecular Structure and Nomenclature

The foundational step in understanding the utility of any chemical entity is a thorough grasp of its structure and formal naming conventions.

Chemical Structure

The structure of this compound consists of a pyrimidine-2,4(1H,3H)-dione (also known as 3-methyluracil) core. A hydrazinyl (-NHNH2) group is substituted at the 6-position of this ring.

IUPAC Name

The formal IUPAC name for this compound is 6-hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione .

Part 2: Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a suitable leaving group at the 6-position of the 3-methyluracil ring with hydrazine. The most prevalent precursor for this synthesis is 6-chloro-3-methyluracil.

Synthetic Pathway: From 6-chloro-3-methyluracil

The underlying principle of this synthesis is the displacement of the chloro group at the C6 position of the pyrimidine ring by the strongly nucleophilic hydrazine. This reaction is typically carried out in a suitable solvent, and the choice of reaction conditions is crucial for achieving a high yield and purity of the final product.

Caption: Synthetic route to this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for similar transformations. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

-

6-chloro-3-methyluracil

-

Hydrazine hydrate (80-100% solution)

-

Ethanol (or another suitable alcohol)

-

Triethylamine (optional, as a base to neutralize HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-3-methyluracil in ethanol.

-

To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents). If desired, triethylamine (1.1 equivalents) can be added to act as a scavenger for the hydrochloric acid byproduct.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether to facilitate drying.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.

Trustworthiness of the Protocol: The endpoint of this reaction can be reliably determined by TLC, observing the consumption of the starting material (6-chloro-3-methyluracil) and the appearance of a new, more polar spot corresponding to the product. The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. A Certificate of Analysis for a commercial sample of this compound indicates that the 1H NMR and LCMS data are consistent with the expected structure, with a purity of 98.59%[1].

Part 3: Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H8N4O2 | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (LCMS) | 98.59% | [1] |

While specific, publicly available spectra for this exact compound are limited, data from closely related analogs, such as 1,3-dimethyl-6-hydrazinopyrimidine-2,4-dione, can provide valuable insights into the expected spectroscopic features.

-

¹H NMR: Protons on the hydrazinyl group and the pyrimidine ring would exhibit characteristic chemical shifts.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons and the carbons of the pyrimidine ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (from the hydrazinyl and amide groups) and C=O stretching (from the dione functionality) would be expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed.

Part 4: Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry due to their structural analogy to purines, allowing them to act as inhibitors of various enzymes.

Synthesis of Pyrazolo[3,4-d]pyrimidines: A Gateway to Bioactive Molecules

The hydrazinyl group of this compound can undergo cyclization reactions with various electrophilic reagents to form the pyrazole ring, resulting in the pyrazolo[3,4-d]pyrimidine scaffold.

Caption: Role as an intermediate in the synthesis of bioactive compounds.

Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Activity: These compounds have been investigated as inhibitors of various kinases that are crucial for cancer cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine scaffold serves as a bioisostere of purine and can effectively compete with ATP for the binding sites of kinases.

-

Antiviral Activity: The structural similarity of pyrazolo[3,4-d]pyrimidines to purine nucleosides makes them potential candidates for antiviral drug development. They can interfere with viral replication by inhibiting viral polymerases or other essential enzymes.

The versatility of the this compound intermediate allows for the introduction of diverse substituents onto the resulting pyrazolo[3,4-d]pyrimidine core, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Conclusion

This compound is a pivotal molecule in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its hydrazinyl group, makes it an invaluable building block for the construction of complex heterocyclic systems. The demonstrated potential of its derivatives, particularly pyrazolo[3,4-d]pyrimidines, as anticancer and antiviral agents underscores the continued importance of this compound in the ongoing quest for novel therapeutics. This guide has provided a detailed overview for researchers and drug development professionals, aiming to facilitate its effective utilization in the design and synthesis of next-generation pharmaceuticals.

References

-

i-FAB. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]

-

Medelex. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]

- Kovalenko, S. M., et al. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chemistry of Heterocyclic Compounds, 57(4), 433-435.

-

Virology. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

- de Oliveira, R. B., et al. (2019). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(1), 4-16.

- Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2018). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1165–1177.

- El-Sayed, N. N. E., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(16), 4983.

- Küçükgüzel, Ş. G., & Rollas, S. (2008). Biological Activities of Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 5(3), 133-150.

-

Epigenetic Therapeutic Targets. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]

-

MySkinRecipes. 6-Hydrazinyl-3-Methylpyrimidine-2,4(1H,3H)-Dione. [Link]

-

PCR Society. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]

-

Next Gen Sequencing. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]

-

El-borai, M. A., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][3][4]triazin-7(6H)-ones and Derivatives. Molecules, 26(16), 4984.

- Chen, I.-H., et al. (2018). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules, 23(11), 2872.

-

NIST. Pyrimidine, 4-methyl-. [Link]

Sources

- 1. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 1142201-78-2 safety and handling information

An In-Depth Technical Guide to the Safe Handling of 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 1142201-78-2)

For research and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides a detailed overview of the known safety and handling protocols for 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione, a pharmaceutical intermediate used in the synthesis of various active compounds.[1] It is critical to note that the chemical, physical, and toxicological properties of this compound have not been fully investigated.[2] Therefore, a cautious and proactive approach to safety is essential.

Chemical Name: 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione[3] CAS Number: 1142201-78-2[3] Molecular Formula: C5H8N4O2[3] Molecular Weight: 156.14 g/mol [3][4][5]

Physicochemical Data Summary Table

| Property | Value | Source |

| Molecular Formula | C5H8N4O2 | [3][4][5] |

| Molecular Weight | 156.14 g/mol | [3][4][5] |

| Purity | ≥95% | [5][6] |

| Storage Temperature | Store in freezer, under -20°C | [7] |

| Physical State | Not explicitly stated, handle as a potential solid. | |

| Solubility | Not explicitly stated. | |

| Flash Point | No data available | [5] |

| Boiling Point | No data available | [5] |

| Density | No data available | [5] |

Note: The lack of comprehensive physicochemical data necessitates handling this compound with the assumption that it may possess unknown hazards.

Hazard Identification and Toxicological Profile

A crucial aspect of safe laboratory practice is a thorough understanding of a compound's potential hazards. However, for 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione, the toxicological properties have not been completely investigated.[2][8] This lack of data requires that researchers treat this compound as potentially hazardous upon acute and chronic exposure.

GHS Pictograms and Precautionary Statements:

While a full GHS classification is not available, some suppliers recommend the following:

-

Signal Word: Danger[7]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product)[7]

The causality behind these recommendations, even without full data, stems from the general understanding of hydrazine derivatives, which can be toxic and irritant. The precautionary principle dictates that in the absence of data, the most protective measures should be adopted.

Exposure Controls and Personal Protective Equipment (PPE)

Given the unknown toxicological profile, stringent exposure controls are mandatory. The primary objective is to minimize all potential routes of exposure: inhalation, ingestion, and skin/eye contact.

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye Protection | Safety goggles with side-shields[2] | Protects against splashes and airborne particles. |

| Hand Protection | Protective gloves (e.g., nitrile rubber) | Prevents direct skin contact. |

| Skin and Body Protection | Lab coat | Provides a barrier against accidental spills. |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |

Engineering Controls:

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Eye-wash Station: An easily accessible eye-wash station is essential in case of accidental eye contact.[2]

PPE Selection and Use Workflow

Caption: Workflow for selecting and using Personal Protective Equipment.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following procedures are recommended based on general laboratory safety principles and available SDS information.

First-Aid Response Protocol

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove any contact lenses. Seek medical attention if irritation persists.[2][9] |

| Skin Contact | Wash off with soap and plenty of water. Get medical attention if irritation develops or persists.[9] |

| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give two glasses of water. Seek medical attention.[9] |

Emergency Response Logic

Caption: Decision tree for first-aid response to exposure.

Fire-Fighting Measures

While specific fire hazard data is unavailable, general precautions for chemical fires should be followed.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards from Combustion: Hazardous combustion products may include carbon oxides and nitrogen oxides.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective clothing.[2][8]

Accidental Release Measures

In the event of a spill, the primary goals are to contain the material, prevent exposure, and decontaminate the area.

Step-by-Step Spill Response Protocol:

-

Evacuate and Secure the Area: Immediately evacuate non-essential personnel from the spill area.

-

Ensure Adequate Ventilation: If the spill occurs in a poorly ventilated area, increase ventilation.

-

Wear Appropriate PPE: Don the personal protective equipment outlined in Section 3.

-

Contain the Spill: For a solid spill, carefully sweep or scoop up the material to avoid generating dust. For a liquid spill, use an inert absorbent material.

-

Collect and Dispose: Place the spilled material and any contaminated absorbent into a sealed, labeled container for proper disposal.

-

Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution.

-

Report the Incident: Report the spill to the appropriate laboratory safety personnel.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[10] Store in a freezer at or below -20°C for long-term storage.[7] Keep in a dark place and sealed in a dry environment.[7]

Ecological Information

No data is available on the ecotoxicity of this compound.[2] Therefore, it is essential to prevent its release into the environment. All waste material should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]

References

- Safety Data Sheet - ChemScene. (n.d.).

- This compound | 1142201-78-2. (n.d.).

- Safety Data Sheet - Key Organics Limited. (n.d.).

- This compound | CAS 1142201-78-2 | SCBT. (n.d.).

- 1142201-78-2,this compound-AccelaChem. (n.d.).

- 1142201-78-2 6-Hydrazino-3-methylpyrimidine-2,4 ... - AK Scientific. (n.d.).

- 1142201-78-2|6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione - BLDpharm. (n.d.).

- Cas No.1142201-78-2 — TargetMol Chemicals. (n.d.).

- Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. (n.d.).

- SAFETY DATA SHEET - Cytiva. (2023-10-14).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).

Sources

- 1. Cas No.1142201-78-2 — TargetMol Chemicals [targetmol.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1142201-78-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 1142201-78-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 1142201-78-2 this compound AKSci 9261AC [aksci.com]

- 7. 1142201-78-2|6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]

- 8. staging.keyorganics.net [staging.keyorganics.net]

- 9. media.hiscoinc.com [media.hiscoinc.com]

- 10. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Discovery and Synthesis of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, a key intermediate in the development of various pharmacologically active compounds. The document delves into the strategic considerations behind its synthesis, offering a detailed, step-by-step protocol for its preparation from readily available starting materials. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary technical details and scientific rationale to effectively synthesize and utilize this important chemical entity.

Introduction: The Significance of a Versatile Intermediate

This compound, also known as 6-hydrazino-3-methyluracil, has emerged as a valuable building block in medicinal chemistry. While a singular "discovery" paper is not prominent in the literature, its importance is underscored by its role as a "drug intermediate for the synthesis of various active compounds"[1][2]. The strategic placement of the reactive hydrazino group on the pyrimidine scaffold allows for the facile construction of a diverse array of heterocyclic systems, particularly through the formation of hydrazones and subsequent cyclization reactions. This versatility has made it a target for synthetic chemists aiming to explore new chemical spaces in drug discovery.

The core structure, a substituted pyrimidine-2,4-dione (uracil), is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a methyl group at the N3 position and a hydrazino group at the C6 position provides specific steric and electronic properties that can be exploited for targeted drug design. This guide will illuminate the most logical and efficient pathway to this valuable intermediate.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound is best approached through a retrosynthetic analysis, which allows for the deconstruction of the target molecule into simpler, commercially available precursors.

Caption: Retrosynthetic pathway for this compound.

The most logical disconnection point is the carbon-nitrogen bond of the hydrazino group, leading back to the key intermediate, 6-chloro-3-methyluracil . This precursor is an ideal substrate for nucleophilic aromatic substitution with hydrazine. The chlorine atom at the 6-position of the uracil ring is activated towards displacement by the electron-withdrawing nature of the adjacent carbonyl groups.

The synthesis of 6-chloro-3-methyluracil can be efficiently achieved from 1-methyl barbituric acid through a chlorination reaction, typically employing phosphorus oxychloride[3][4]. 1-methyl barbituric acid, in turn, is accessible via a well-established condensation reaction between N-methylurea and a malonic acid derivative (such as diethyl malonate or malonic acid itself) under basic conditions[3][4]. This multi-step synthesis is robust, utilizes readily available starting materials, and offers a high overall yield.

Detailed Synthetic Protocols

This section provides a comprehensive, step-by-step guide for the synthesis of this compound, based on established and patented procedures.

Synthesis of 1-Methyl Barbituric Acid (Intermediate I)

The initial step involves the cyclization of N-methylurea with a malonic acid derivative. The use of a strong base, such as sodium methoxide, is crucial for deprotonating the active methylene group of the malonate, facilitating the condensation reaction.

Experimental Protocol:

-

To a solution of sodium methoxide in methanol, add N-methylurea and diethyl malonate[4].

-

Heat the mixture to reflux for several hours to drive the cyclization to completion[4].

-

After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the 1-methyl barbituric acid[3].

-

Filter the solid, wash with cold water, and dry to obtain the crude product.

-

Recrystallization from water or an appropriate solvent can be performed for further purification.

Synthesis of 6-chloro-3-methyluracil (Intermediate II)

The chlorination of 1-methyl barbituric acid is a critical step that introduces the leaving group necessary for the subsequent hydrazinolysis. Phosphorus oxychloride is the reagent of choice for this transformation.

Experimental Protocol:

-

Carefully add 1-methyl barbituric acid to an excess of phosphorus oxychloride[3].

-

Heat the mixture gently to initiate the reaction, which is often accompanied by the evolution of HCl gas. The reaction should be performed in a well-ventilated fume hood.

-

After the reaction is complete (as monitored by TLC or other analytical methods), the excess phosphorus oxychloride is carefully quenched by pouring the reaction mixture onto crushed ice[3].

-

The precipitated solid is filtered, washed thoroughly with water to remove any residual acid, and dried to yield 6-chloro-3-methyluracil[3].

| Intermediate | Starting Materials | Reagents | Typical Yield | Purity |

| 1-Methyl Barbituric Acid | N-methylurea, Diethyl malonate | Sodium methoxide, HCl | 85-90% | >95% |

| 6-chloro-3-methyluracil | 1-Methyl Barbituric Acid | Phosphorus oxychloride | 80-85% | >97% |

Table 1: Summary of synthetic steps for the key intermediate, 6-chloro-3-methyluracil.

Synthesis of this compound (Target Molecule)

The final step involves the nucleophilic displacement of the chloride in 6-chloro-3-methyluracil with hydrazine. Hydrazine hydrate is a commonly used and effective source of hydrazine for this reaction.

Experimental Protocol:

-

Suspend 6-chloro-3-methyluracil in a suitable solvent such as ethanol or isopropanol[5].

-

Add an excess of hydrazine hydrate to the suspension[5].

-

Heat the reaction mixture to reflux for a period sufficient to ensure complete conversion (typically monitored by TLC)[5].

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.

Caption: Experimental workflow for the synthesis of this compound.

Self-Validating Systems and Quality Control

The successful synthesis of this compound relies on careful monitoring and characterization at each step. The following analytical techniques are recommended for ensuring the identity and purity of the intermediates and the final product:

-

Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and assess the purity of the isolated products.

-

Melting Point Analysis: A sharp melting point is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds. The disappearance of the C5-H proton signal from 6-chloro-3-methyluracil and the appearance of signals corresponding to the hydrazino group protons in the final product are key diagnostic markers.

-

Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules, such as the C=O and N-H stretching vibrations.

Conclusion and Future Perspectives

The synthetic route to this compound outlined in this guide is a reliable and scalable method for producing this valuable intermediate. The causality behind each experimental choice, from the selection of reagents to the reaction conditions, has been explained to provide a deeper understanding of the synthetic process. The versatility of the hydrazino group opens up a plethora of possibilities for further chemical transformations, making this compound a cornerstone for the synthesis of novel heterocyclic libraries with potential applications in drug discovery. Future research in this area may focus on the development of more sustainable and environmentally friendly synthetic methods, as well as the exploration of the full potential of this intermediate in the design of new therapeutic agents.

References

-

CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents.

-

CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents.

-

New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi.

-

6-Chloro-3-methyluracil synthesis - ChemicalBook.

-

EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents.

-

Synthesis, Characterisation of Some Novel Purine Derivatives - Journal of Chemical and Pharmaceutical Sciences.

-

6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione.

-

6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | Drug Intermediate | MedChemExpress.

-

6-Chloro-3-methyluracil >= 98 4318-56-3 - Sigma-Aldrich.

-

Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses 2013, 90, 287-300.

-

Synthesis of 6-methyluracil-5-carboxaldehyde hydrazones | Request PDF - ResearchGate.

-

6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione - Virology.

-

6-methyluracil - Organic Syntheses Procedure.

-

A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding - Scirp.org.

-

Transformation of oxygen-bridged pyrimidines with nitrogen nucleophiles and characterization of resulting products - arkat usa.

-

Determination of optimal conditions for synthesis of new hydrazonopropyl derivatives of 6-methyluracil containing a thietane cycle - ResearchGate.

-

6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione - Product Data Sheet.

-

EP0202095B1 - Process for the preparation of 6-amino-3-hydrazino-pyridazine derivatives.

-

6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | PCR Society.

-

Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives - PubMed.

-

US2575954A - Preparation of 1, 2-dihydropyridazine-3, 6-dione - Google Patents.

-

The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.

-

Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 4. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 5. jchps.com [jchps.com]

Spectroscopic Signature of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione: A Theoretical and Practical Guide

Introduction

6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases, and as such, its derivatives are of significant interest in medicinal chemistry and drug discovery. Accurate characterization of these molecules is paramount, and spectroscopic techniques provide the necessary tools for structural elucidation and purity assessment. This guide offers a detailed theoretical exploration of the spectroscopic characteristics of this compound.

Molecular Structure and Properties

Caption: Chemical structure of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound in a common solvent like DMSO-d₆ are detailed below. The Certificate of Analysis from MedChemExpress for this compound indicates that its ¹H NMR spectrum is consistent with the structure.[1]

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet | 1H | N¹-H | The proton on the pyrimidine ring nitrogen is expected to be deshielded and appear as a broad singlet. |

| ~8.0 | Singlet | 1H | N⁶-H (hydrazine) | The proton on the nitrogen attached to the pyrimidine ring is likely to be a broad singlet. |

| ~5.0 | Singlet | 1H | C⁵-H | This proton is on an sp² carbon and is expected to be a singlet due to the absence of adjacent protons. |

| ~4.5 | Singlet | 2H | -NH₂ (hydrazine) | The terminal amino protons of the hydrazine group are expected to be a broad singlet. |

| ~3.1 | Singlet | 3H | N³-CH₃ | The methyl protons attached to the nitrogen are expected to be a sharp singlet. |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C⁴=O | The carbonyl carbon at position 4 is expected to be in this region. |

| ~155 | C²=O | The carbonyl carbon at position 2 is expected to be in a similar region to C⁴=O. |

| ~150 | C⁶ | The carbon bearing the hydrazine group is expected to be significantly downfield. |

| ~90 | C⁵ | The sp² carbon at position 5 is expected to be in this region. |

| ~28 | N³-CH₃ | The methyl carbon attached to the nitrogen is expected in the aliphatic region. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400-3200 | Medium-Strong, Broad | N-H | Stretching (hydrazine and pyrimidine NH) |

| 3050-2950 | Medium | C-H | Stretching (methyl and aromatic C-H) |

| 1710-1670 | Strong | C=O | Stretching (pyrimidine dione) |

| 1650-1580 | Medium | C=C, C=N | Stretching (pyrimidine ring) |

| 1450-1350 | Medium | C-H | Bending (methyl) |

| 1250-1150 | Medium | C-N | Stretching |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. The Certificate of Analysis from MedChemExpress confirms that the LCMS data is consistent with the structure.[1]

Predicted Fragmentation Pathway

-

Molecular Ion (M+H)⁺: m/z = 157.07

-

Key Fragments:

-

Loss of NH₂NH₂ (hydrazine): m/z = 125

-

Loss of HNCO: m/z = 114

-

Further fragmentation of the pyrimidine ring.

-

Caption: A simplified predicted fragmentation pathway for this compound.

Experimental Protocols: A General Approach

While specific experimental data for the target compound is unavailable, the following provides a general methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) should be used.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a theoretical framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data offer a valuable reference for researchers working on the synthesis or analysis of this compound. While these predictions are based on sound chemical principles, experimental verification is essential for definitive structural confirmation. The provided general protocols outline the standard procedures for obtaining such experimental data.

References

Sources

An In-depth Technical Guide to the Solubility Profile of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs its behavior in both chemical synthesis and biological systems. This guide provides a comprehensive technical overview of the solubility profile of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, a key heterocyclic building block. While specific experimental solubility data for this compound is not publicly available, this document establishes a robust framework for its determination and interpretation. It covers the theoretical principles of solubility, details authoritative experimental protocols for thermodynamic solubility assessment, and presents a predictive analysis based on the compound's structural features. This guide is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.

Introduction: The Critical Role of Solubility

This compound, also known as 6-hydrazino-3-methyluracil, belongs to the pyrimidine class of heterocyclic compounds.[1][2][3] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, forming the core structure of many therapeutic agents.[4][5][6] The hydrazine moiety introduces a reactive handle for synthesizing more complex molecules, making this compound a valuable intermediate.[2][6]

The solubility of such an intermediate is a paramount consideration for several reasons:

-

Reaction Kinetics: In synthetic chemistry, the solubility in reaction solvents dictates the concentration of reactants, influencing reaction rates and overall yield.

-

Purification: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.

-

Formulation Development: For an API, aqueous solubility is a primary determinant of its dissolution rate and subsequent bioavailability.

-

Analytical Method Development: Creating reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires dissolving the analyte in a suitable mobile phase.

This guide will provide the foundational knowledge and practical methodologies required to comprehensively evaluate the solubility of this compound.

Physicochemical Characterization and Predicted Solubility Behavior

Understanding the molecular structure and related properties of this compound allows for a qualitative prediction of its solubility.

Molecular Structure:

-

Chemical Formula: C₅H₈N₄O₂[3]

-

Key Functional Groups:

-

Pyrimidine-dione (Uracil) Core: A polar heterocyclic ring with two amide groups and two keto groups. This structure is capable of extensive hydrogen bonding, both as a donor (N-H) and an acceptor (C=O, ring nitrogens).

-

Hydrazine Group (-NHNH₂): A highly polar and basic functional group, also capable of hydrogen bonding.

-

N-Methyl Group (-CH₃): A small, nonpolar group that slightly increases lipophilicity.

-

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; N3 [label="N", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"];

O2 [label="O", pos="-2.2,1.25!"]; O4 [label="O", pos="0,-2.5!"];

N_hydrazine1 [label="N", pos="2.4,1.25!"]; N_hydrazine2 [label="N", pos="3.6,0.75!"];

C_methyl [label="C", pos="-2.4,-1.25!"];

H1 [label="H", pos="-0.3,2.1!"]; H_hydrazine1 [label="H", pos="2.4,2.0!"]; H_hydrazine2a [label="H", pos="4.4,1.25!"]; H_hydrazine2b [label="H", pos="3.8,0.0!"]; H_methyl1 [label="H", pos="-2.2,-2.0!"]; H_methyl2 [label="H", pos="-3.0,-0.7!"]; H_methyl3 [label="H", pos="-3.0,-1.8!"]; H5 [label="H", pos="2.0, -1.25!"];

// Invisible nodes for bonding dummy_N1 [pos="0,1.5!", style=invis]; dummy_C2 [pos="-1.2,0.75!", style=invis]; dummy_N3 [pos="-1.2,-0.75!", style=invis]; dummy_C4 [pos="0,-1.5!", style=invis]; dummy_C5 [pos="1.2,-0.75!", style=invis]; dummy_C6 [pos="1.2,0.75!", style=invis]; dummy_O2 [pos="-2.2,1.25!", style=invis]; dummy_O4 [pos="0,-2.5!", style=invis]; dummy_N_hydrazine1 [pos="2.4,1.25!", style=invis]; dummy_N_hydrazine2 [pos="3.6,0.75!", style=invis]; dummy_C_methyl [pos="-2.4,-1.25!", style=invis]; dummy_H1 [pos="-0.3,2.1!", style=invis]; dummy_H_hydrazine1 [pos="2.4,2.0!", style=invis]; dummy_H_hydrazine2a [pos="4.4,1.25!", style=invis]; dummy_H_hydrazine2b [pos="3.8,0.0!", style=invis]; dummy_H_methyl1 [pos="-2.2,-2.0!", style=invis]; dummy_H_methyl2 [pos="-3.0,-0.7!", style=invis]; dummy_H_methyl3 [pos="-3.0,-1.8!", style=invis]; dummy_H5 [pos="2.0, -1.25!", style=invis];

// Bonds C6 -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label="", style=dashed];

C2 -- O2 [label="", style=dashed]; C4 -- O4 [label="", style=dashed];

C6 -- N_hydrazine1 [label=""]; N_hydrazine1 -- N_hydrazine2 [label=""];

N3 -- C_methyl [label=""];

N1 -- H1 [label=""]; N_hydrazine1 -- H_hydrazine1 [label=""]; N_hydrazine2 -- H_hydrazine2a [label=""]; N_hydrazine2 -- H_hydrazine2b [label=""]; C_methyl -- H_methyl1 [label=""]; C_methyl -- H_methyl2 [label=""]; C_methyl -- H_methyl3 [label=""]; C5 -- H5 [label=""]; } end_dot Caption: Structure of this compound.

Predicted Solubility:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule is expected to exhibit its highest solubility in these solvents. The numerous hydrogen bond donors and acceptors will interact favorably with the hydroxyl groups of alcohols and with water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their high polarity and ability to accept hydrogen bonds.[7] Acetonitrile may be a less effective solvent but should still dissolve a moderate amount of the compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Very low to negligible solubility is expected. The polar nature of the uracil and hydrazine moieties will have very weak interactions with nonpolar solvents, making dissolution energetically unfavorable.

Authoritative Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, high-quality data, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[8] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached. The following protocol is based on guidelines from the OECD and best practices in pharmaceutical sciences.[8][9][10]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, purity >99%)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Validated analytical system (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials. "Excess" is critical and means that a visible amount of solid must remain undissolved at the end of the experiment.[11]

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[10][12] The system should be left to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter to remove all undissolved particles.[11] This step is crucial to avoid artificially high results.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted filtrate using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve.[11]

-

Data Reporting: The final solubility is calculated by accounting for the dilution factor and is typically reported in units of mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.

Results: A Framework for Data Presentation

While specific experimental data is pending, the results should be presented in a clear, comparative format. The following table provides a template for organizing the solubility data alongside key solvent properties, such as the polarity index, which helps in interpreting the results. The polarity index is a relative measure of a solvent's polarity.[13]

Table 1: Solubility Profile of this compound at 25 °C

| Solvent | Solvent Class | Polarity Index (P')[13][14] | Dielectric Constant (ε)[15] | Solubility (mg/mL) | Classification |

| Water | Polar Protic | 10.2 | 81.0 | Data Pending | TBD |

| Methanol | Polar Protic | 5.1 | 33.0 | Data Pending | TBD |

| Ethanol | Polar Protic | 4.3 | 24.0 | Data Pending | TBD |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47.0 | Data Pending | TBD |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Data Pending | TBD |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Data Pending | TBD |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Data Pending | TBD |

| Ethyl Acetate | Moderately Polar | 4.4 | 6.0 | Data Pending | TBD |

| Dichloromethane (DCM) | Halogenated | 3.1 | 9.1 | Data Pending | TBD |

| Toluene | Nonpolar Aromatic | 2.4 | 2.4 | Data Pending | TBD |

| Hexane | Nonpolar Aliphatic | 0.1 | 2.0 | Data Pending | TBD |

Solubility classifications are typically defined as: Very Soluble (>100 mg/mL), Freely Soluble (10-100 mg/mL), Soluble (3.3-10 mg/mL), Sparingly Soluble (1-3.3 mg/mL), Slightly Soluble (0.1-1 mg/mL), Very Slightly Soluble (0.01-0.1 mg/mL), and Insoluble (<0.01 mg/mL).

Discussion and Interpretation

Based on the principles of "like dissolves like," a clear trend is expected in the experimental data. The solubility of this compound is predicted to be highest in polar protic solvents like water and methanol, followed by polar aprotic solvents such as DMSO and DMF. This is consistent with studies on other pyrimidine derivatives, which show a strong correlation between solubility and solvent polarity, with the order of solubility often being DMF > methanol.[7] The ability of the compound to form multiple hydrogen bonds with the solvent is the primary driver of its dissolution in these media.

Conversely, the solubility will likely be extremely low in nonpolar solvents like hexane and toluene. The energy required to break the strong intermolecular hydrogen bonds in the crystal lattice of the solid compound would not be compensated by the weak van der Waals interactions with nonpolar solvent molecules.

Conclusion

This technical guide outlines the critical importance of understanding the solubility profile of this compound. By analyzing its molecular structure, we can predict a high affinity for polar solvents. A robust, authoritative protocol for determining its thermodynamic solubility using the shake-flask method has been detailed to ensure the generation of reliable and reproducible data. The resulting empirical data, when organized and interpreted within the provided framework, will be an invaluable resource for chemists and pharmaceutical scientists, enabling informed decisions in process development, purification, and formulation design.

References

- Shodex HPLC Columns and Standards. (n.d.). Polarities of Solvents.

- ResearchGate. (2016). Polarity Index.

- Burdick & Jackson. (n.d.). Polarity Index.

- BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives.

- Reaxys. (n.d.). Polarity of Solvents.

- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.

- Journal of Applied Chemistry. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- ChemicalBook. (n.d.). This compound | 1142201-78-2.

- BenchChem. (2025). Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.

- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.

- Journal of Chemical and Pharmaceutical Research. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.

- Organic Syntheses. (n.d.). 6-methyluracil.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- CymitQuimica. (n.d.). This compound.

- MedChemExpress. (n.d.). 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | Drug Intermediate.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1142201-78-2.

- National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- ResearchGate. (n.d.). Synthesis of 6-methyluracil-5-carboxaldehyde hydrazones | Request PDF.

- ResearchGate. (n.d.). Determination of optimal conditions for synthesis of new hydrazonopropyl derivatives of 6-methyluracil containing a thietane cycle.

- ResearchGate. (n.d.). The expected mechanism for the reaction of 6-hydrazinyluracil with malononitrile.

- Fluorochem. (n.d.). 6-Hydrazinopyrimidine-2,4(1H,3H)-dione.

- CP Lab Chemicals. (n.d.). Understanding Common Lab Solvents.

- MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- Sigma-Aldrich. (n.d.). 6-hydrazinopyrimidine-2,4(1H,3H)-dione.

- Sigma-Aldrich. (n.d.). 6-Hydrazinopyrimidine-2,4(1H,3H)-dione AldrichCPR 893631-08-8.

Sources

- 1. This compound | 1142201-78-2 [amp.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. who.int [who.int]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scielo.br [scielo.br]

- 13. Polarity Index [macro.lsu.edu]

- 14. shodex.com [shodex.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione

Introduction

6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, also known as 6-hydrazinyl-3-methyluracil, is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The presence of the reactive hydrazine group attached to the pyrimidine ring system allows for further chemical transformations, making it a versatile building block for the creation of novel molecular scaffolds. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol is divided into two main stages: the synthesis of the precursor, 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione, followed by its conversion to the target hydrazine derivative.

Chemical Profile and Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 6-hydrazinyl-3-methyluracil | - |

| CAS Number | 1142201-78-2 | [1][2] |

| Molecular Formula | C₅H₈N₄O₂ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage | Store at -20°C under a nitrogen atmosphere. In solvent, store at -80°C for up to 6 months. | [1] |

Overall Synthesis Workflow

The synthesis of this compound is a two-step process. The first step involves the chlorination of a barbituric acid derivative to introduce a leaving group at the 6-position of the pyrimidine ring. The second step is a nucleophilic aromatic substitution where the chloro group is displaced by hydrazine.

Caption: Overall two-step synthesis of the target molecule.

Part 1: Synthesis of 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione

The initial step in this synthesis is the preparation of the chlorinated pyrimidine precursor. This is achieved through the reaction of 1-methyl barbituric acid with a chlorinating agent, typically phosphorus oxychloride. This reaction proceeds via an electrophilic substitution mechanism on the enol form of the barbituric acid.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 1-Methyl Barbituric Acid | 2565-47-1 | C₅H₆N₂O₃ | 142.11 | ≥98% |

| Phosphorus Oxychloride | 10025-87-3 | POCl₃ | 153.33 | ≥99% |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | ≥97% |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | ~37% |

Experimental Protocol

This protocol is adapted from a documented patent for the preparation of 6-chloro-3-methyluracil.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1-methyl barbituric acid and phosphorus oxychloride (POCl₃).

-

Reaction Initiation: At 20°C, slowly add a small amount of water dropwise to the mixture. An exothermic reaction will be observed.

-

Heating: After the initial reaction subsides, slowly heat the mixture to 70°C and maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 20°C. Slowly and carefully add cold water to the reaction mixture to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Precipitation and Filtration: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: The crude solid is then purified by recrystallization. Dissolve the solid in a 5% sodium hydroxide solution at 45-55°C. Adjust the pH to 6-7 with hydrochloric acid to precipitate the purified product. Cool the mixture to 10-20°C to complete crystallization.

-

Drying: Collect the purified 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione by filtration, wash with cold water, and dry under vacuum.

Part 2: Synthesis of this compound

The second and final stage of the synthesis involves the nucleophilic substitution of the chloro group on the pyrimidine ring with hydrazine. Hydrazine, being a potent nucleophile, readily displaces the chloride ion at the electron-deficient C6 position.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | 4318-56-3 | C₅H₅ClN₂O₂ | 160.56 | ≥98% |

| Hydrazine Hydrate | 7803-57-8 | N₂H₄·H₂O | 50.06 | ≥98% |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Anhydrous |

Experimental Protocol

This protocol is based on established methods for the hydrazinolysis of chloropyrimidines.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione in ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate.

-

Reaction: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by TLC until the starting material is consumed.

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate from the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should be consistent with the structure of the target molecule. Expected signals would include those for the methyl group, the C5-proton, and the protons of the hydrazine and amine groups.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique will confirm the purity of the compound and its molecular weight. The expected mass for the [M+H]⁺ ion is approximately 157.15 g/mol .

-

Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

The following is a representative workflow for the characterization of the final product:

Caption: Workflow for the characterization and validation of the final product.

Safety Precautions

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety glasses).

-

Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a fume hood with appropriate PPE.

-

Concentrated hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

-

All reactions should be performed in a well-ventilated area or a fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the two-step synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable intermediate for further use in the development of novel chemical entities with potential therapeutic applications. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

-

Nephilidae. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]

- CN108586360B. Preparation method of 6-chloro-3-methyl uracil.

-

Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione in the Synthesis of Bioactive Hydrazone Derivatives

Introduction: The Pyrimidine-Hydrazone Scaffold as a Privileged Motif in Drug Discovery

The confluence of the pyrimidine core, a fundamental building block of nucleic acids, with the versatile hydrazone linkage (-NH-N=CH-) has given rise to a class of compounds with significant therapeutic potential.[1][2] These pyrimidine-hydrazone derivatives have garnered considerable interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][3][4] The hydrazone moiety, characterized by its azomethine proton, is crucial for new drug development, and its incorporation into the pyrimidine scaffold often leads to compounds with enhanced biological efficacy.[5]

This guide provides a comprehensive overview of the application of a key intermediate, 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione (also known as 3-methyl-6-hydrazinouracil), in the synthesis of a diverse array of hydrazone derivatives. We will delve into the synthetic pathways, provide detailed, field-proven protocols, and explore the structure-activity relationships that underpin their therapeutic applications.

Synthesis of the Core Intermediate: this compound

The journey to novel hydrazone derivatives begins with the reliable synthesis of the this compound precursor. This is typically achieved through a two-step process starting from readily available reagents.

Part 1: Synthesis of 6-Chloro-3-methyluracil

The initial step involves the chlorination of 1-methylbarbituric acid, which can be synthesized from methylurea and a malonic acid derivative. A reliable method for the preparation of 6-chloro-3-methyluracil involves the chlorination of 1-methylbarbituric acid with phosphorus oxychloride.[6]

Protocol: Synthesis of 6-Chloro-3-methyluracil

Materials:

-

1-Methylbarbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (anhydrous)

-

Ice bath

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Glassware: Round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

To the flask, add 1-methylbarbituric acid.

-

Add anhydrous acetonitrile to the flask to act as a solvent. This helps to moderate the reaction and improve handling.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled suspension with constant stirring. This is a highly exothermic reaction and careful temperature control is crucial to prevent side reactions.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-chloro-3-methyluracil.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.

Part 2: Synthesis of this compound

The key intermediate is synthesized by the nucleophilic substitution of the chloro group in 6-chloro-3-methyluracil with hydrazine hydrate. This reaction is analogous to the synthesis of other hydrazinyl-heterocycles.[7][8]

Protocol: Synthesis of this compound

Materials:

-

6-Chloro-3-methyluracil

-

Hydrazine hydrate (80-95%)

-

Ethanol

-

Ice bath

-

Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel

Procedure:

-